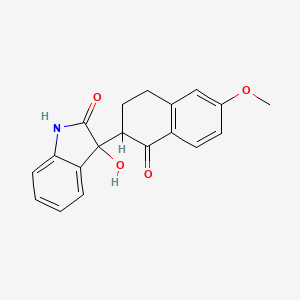
1-(4-ethylbenzoyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylbenzoyl)azepane, also known as EBA, is a chemical compound with the molecular formula C15H21NO2. It is a cyclic amide that belongs to the class of benzoylazepanes. EBA has been extensively studied for its potential use as a pharmaceutical agent due to its unique chemical properties.
Mecanismo De Acción
The exact mechanism of action of 1-(4-ethylbenzoyl)azepane is not fully understood. However, studies suggest that 1-(4-ethylbenzoyl)azepane may act by inhibiting the activity of enzymes involved in inflammation and cancer growth. 1-(4-ethylbenzoyl)azepane may also modulate the activity of neurotransmitters in the brain, which could explain its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
1-(4-ethylbenzoyl)azepane has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 1-(4-ethylbenzoyl)azepane has been shown to have antioxidant activity and can protect against oxidative stress. 1-(4-ethylbenzoyl)azepane has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-ethylbenzoyl)azepane in lab experiments is its relatively simple synthesis method. 1-(4-ethylbenzoyl)azepane is also stable under a variety of conditions, making it easy to handle and store. However, one limitation of using 1-(4-ethylbenzoyl)azepane in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 1-(4-ethylbenzoyl)azepane. One area of interest is the development of 1-(4-ethylbenzoyl)azepane-based therapies for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of 1-(4-ethylbenzoyl)azepane-based therapies for the treatment of inflammatory and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-ethylbenzoyl)azepane and to identify potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 1-(4-ethylbenzoyl)azepane involves the reaction of 4-ethylbenzoyl chloride with 1-aminocyclohexane in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(4-ethylbenzoyl)azepane has been studied for its potential use as a therapeutic agent for a variety of conditions. One study found that 1-(4-ethylbenzoyl)azepane has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that 1-(4-ethylbenzoyl)azepane can inhibit the growth of cancer cells in vitro and in vivo. 1-(4-ethylbenzoyl)azepane has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
azepan-1-yl-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-13-7-9-14(10-8-13)15(17)16-11-5-3-4-6-12-16/h7-10H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFFSGCVHVGUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(4-ethylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4984731.png)

![4-({3-[(3-chlorophenyl)amino]-2-quinoxalinyl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984744.png)

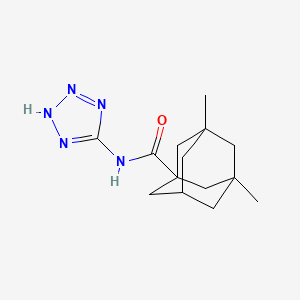
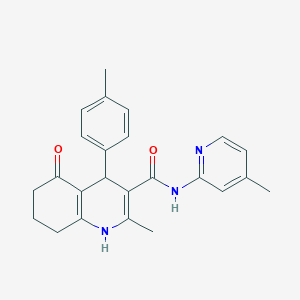
![N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide](/img/structure/B4984778.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4984784.png)
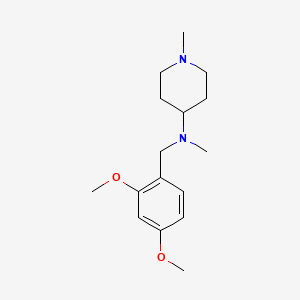
amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4984792.png)
![8-[(4-chlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4984793.png)
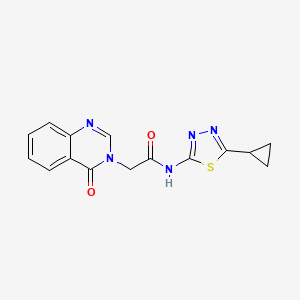
![1-{2-[5-(2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4984816.png)
